N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

描述

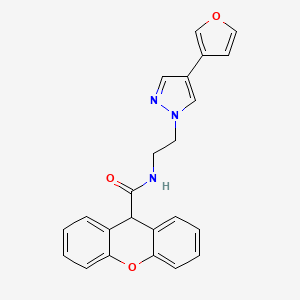

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core fused to a carboxamide group. The structure includes a pyrazole ring substituted with a furan-3-yl moiety, connected via an ethyl linker.

属性

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-23(24-10-11-26-14-17(13-25-26)16-9-12-28-15-16)22-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)22/h1-9,12-15,22H,10-11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHLFDPIJDTJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=C(C=N4)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves a multi-step process. Initially, the furan-3-yl and 1H-pyrazole intermediates are synthesized separately. The furan-3-yl intermediate is often prepared through a Diels-Alder reaction, while the 1H-pyrazole can be obtained via condensation reactions involving hydrazine and α,β-unsaturated carbonyl compounds.

These intermediates are then coupled through an alkylation reaction, followed by the attachment of the xanthene-9-carboxamide group. The final step typically involves amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods scale up the synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry techniques and automation are often employed to handle large volumes of reagents and to maintain consistent reaction conditions. Advanced purification methods such as crystallization, chromatography, and distillation are used to ensure the compound meets industry standards for use in various applications.

化学反应分析

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is known to undergo several types of reactions:

Oxidation: : The furan ring can be oxidized to form furan-2,3-diones under mild oxidative conditions.

Reduction: : The pyrazole ring can be reduced to pyrazoline in the presence of hydrogenation catalysts.

Substitution: : The xanthene core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (mCPBA) under controlled temperatures.

Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: : Lewis acids like aluminum chloride (AlCl₃) for catalyzing electrophilic aromatic substitutions.

Major Products Formed

Oxidation: : Formation of furan-2,3-diones.

Reduction: : Formation of pyrazoline derivatives.

Substitution: : Diverse substituted derivatives on the xanthene core.

科学研究应用

Chemistry

In chemistry, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is utilized in the synthesis of complex organic molecules, serving as a versatile building block for various chemical reactions.

Biology

In biological research, this compound is studied for its interactions with biological macromolecules, including its binding affinity to proteins and nucleic acids.

Medicine

In medicine, it shows promise as a lead compound for drug development, particularly for its potential anti-inflammatory and anticancer activities. Studies are ongoing to evaluate its efficacy and safety in preclinical models.

Industry

Industrially, this compound is used in the development of advanced materials, such as fluorescent dyes and sensors, due to its unique photophysical properties.

作用机制

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects by interacting with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to enzymes or receptors, altering their activity. The exact pathways involved can vary depending on the specific application, but common targets include kinases and transcription factors.

相似化合物的比较

Structural Analog: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

This positional isomer differs only in the substitution position of the furan ring (2- vs. 3-). The furan-2-yl variant (PubChem entry) shares the same xanthene-carboxamide core but exhibits distinct electronic and steric properties due to the altered orientation of the oxygen atom in the furan ring. Such positional changes can influence intermolecular interactions, solubility, and binding affinity in biological systems. For instance, the furan-3-yl group may offer better π-stacking compatibility with aromatic residues in protein targets compared to the 2-isomer .

Fluorenyl-Based Carboxamide Derivatives

describes a compound with a 9H-fluoren-9-ylmethoxycarbonyl group linked to a pyrazolyl-diazenyl-benzyl system. Key differences include:

- Core Structure : The fluorene core (vs. xanthene) is less oxygenated, increasing hydrophobicity.

- Spectroscopic Data: The fluorenyl derivative’s ¹H NMR (400 MHz, CDCl₃) reveals deshielded aromatic protons due to electron-withdrawing groups, a feature less pronounced in xanthene-based analogs .

Piperazine-Linked Carboxamides

The compound 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () replaces the pyrazole-ethyl group with a piperazine ring. This structural variation impacts:

- Solubility : Piperazine’s basic nitrogen atoms improve water solubility, whereas the pyrazole-furan system in the target compound may reduce it.

- Biological Activity : Piperazine derivatives are common in drug design for their conformational flexibility and ability to engage in cation-π interactions, contrasting with the rigid pyrazole-ethyl linker in the target molecule .

Tetrahydrocarbazole Acetamide Derivatives

highlights tetrahydrocarbazole-acetamide compounds with chloro, fluoro, or methyl substituents. Key comparisons include:

- Core Planarity: The tetrahydrocarbazole core is non-planar, reducing π-π stacking efficiency compared to the fully conjugated xanthene system.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the carbazole enhance electrophilicity, whereas the furan-3-yl group in the target compound provides moderate electron-donating effects, influencing redox stability .

Table 1: Comparative Analysis of Structural and Functional Features

生物活性

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and a summary of relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a xanthene core, a pyrazole moiety, and a furan ring. Its molecular formula is , which contributes to its unique properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The furan and pyrazole rings are known to exhibit antioxidant properties, which may play a role in protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Biological Activity Data

Research has demonstrated diverse biological activities associated with this compound. Below is a summary table of key findings from various studies:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting potential for development into an antimicrobial agent.

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant potential was assessed using the DPPH radical scavenging method. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value comparable to established antioxidants like ascorbic acid, indicating its potential utility in combating oxidative stress-related diseases.

Research Findings and Future Directions

Recent research highlights the promising biological activities of this compound, particularly in the realms of antimicrobial and antioxidant applications. However, further studies are necessary to elucidate its precise mechanisms of action and to explore its full therapeutic potential.

Future research directions may include:

- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

- Clinical Trials : Assessing safety and efficacy in humans for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。